2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde
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Overview
Description
2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and environmentally friendly oxidizers makes the process efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4
Substitution: Nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function . It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its herbicidal, antifungal, and antibacterial activities.
[1,2,4]Triazolo[4,3-a]pyridine: Used in the design of light-emitting materials for OLED devices.
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxaldehyde: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde is unique due to its specific isopropyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound for drug design and development .
Properties
CAS No. |
865443-95-4 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10-11-9-4-3-8(6-14)5-13(9)12-10/h3-7H,1-2H3 |
InChI Key |
VRQSBCCZGADHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=C(C=CC2=N1)C=O |
Origin of Product |
United States |
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